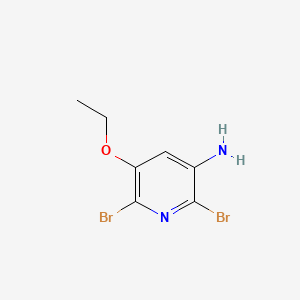

2,6-Dibromo-5-ethoxypyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-Dibromo-5-ethoxypyridin-3-amine” is a chemical compound with the molecular formula C7H8Br2N2O . It has a molecular weight of 295.96 . The IUPAC name for this compound is 2,6-dibromo-5-ethoxy-3-pyridinamine .

Molecular Structure Analysis

The InChI code for “2,6-Dibromo-5-ethoxypyridin-3-amine” is 1S/C7H8Br2N2O/c1-2-12-5-3-4(10)6(8)11-7(5)9/h3H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

“2,6-Dibromo-5-ethoxypyridin-3-amine” is a solid at ambient temperature . It is stored at ambient temperature and shipped at the same temperature .

Aplicaciones Científicas De Investigación

Intermediate in Chemical Synthesis :

- 2,6-Dibromo-5-ethoxypyridin-3-amine is involved in complex chemical reactions, acting as an intermediate in the synthesis of various compounds. For instance, it has been found to participate in reactions involving potassium amide in liquid ammonia, leading to products such as 2-amino-5-bromo-4-ethoxypyridine, potentially via intermediates like 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010). This highlights its role in complex organic synthesis pathways.

Formation of Charge-Transfer Complexes :

- The compound is also significant in the formation of charge-transfer complexes. Studies have shown that 2,6-Dibromo-5-ethoxypyridin-3-amine can interact with amines in nonpolar solvents to form these complexes, which are important in various chemical and physical processes. This application is crucial for understanding interactions at the molecular level (Nishimura et al., 1991).

Synthetic Chemistry and Material Science :

- This compound plays a pivotal role in synthetic chemistry, particularly in the creation of bioactive natural products and organic materials. Its participation in reactions leading to the synthesis of 2-aminopyridines, which are central to several bioactive compounds, showcases its importance in this field. Such chemical processes are essential for developing new materials and medicinal compounds (Bolliger et al., 2011).

Study of Molecular Stability and Behavior :

- Research involving 2,6-Dibromo-5-ethoxypyridin-3-amine contributes to understanding molecular stability and behavior in various environments. For example, studies on imines generated from related compounds have shown remarkable stability in water, which is significant for applications in aqueous solutions and understanding molecular interactions in different solvents (Saggiomo & Lüning, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .

Mode of Action

Compounds of similar structure are known to participate in carbon–carbon bond formations in suzuki–miyaura coupling reactions .

Biochemical Pathways

It’s worth noting that similar compounds are involved in the suzuki–miyaura coupling reactions, which play a crucial role in the synthesis of various organic compounds .

Result of Action

Similar compounds are known to participate in carbon–carbon bond formations, which are fundamental to the synthesis of a wide range of organic compounds .

Action Environment

It’s worth noting that similar compounds are often used in controlled laboratory environments for the synthesis of various organic compounds .

Propiedades

IUPAC Name |

2,6-dibromo-5-ethoxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2O/c1-2-12-5-3-4(10)6(8)11-7(5)9/h3H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYDYHKAHAUMOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C(=C1)N)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650007 |

Source

|

| Record name | 2,6-Dibromo-5-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000018-10-9 |

Source

|

| Record name | 2,6-Dibromo-5-ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)

![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)

![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)

![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)

![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)